molecular formula C7H10O B14454656 4-Methylhexa-2,4-dienal CAS No. 76251-91-7

4-Methylhexa-2,4-dienal

Cat. No.: B14454656
CAS No.: 76251-91-7
M. Wt: 110.15 g/mol
InChI Key: QVYTWTDUAISYFX-UHFFFAOYSA-N
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Description

4-Methylhexa-2,4-dienal is an organic compound with the molecular formula C7H10O. It is a conjugated diene aldehyde, characterized by the presence of two double bonds and an aldehyde group. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylhexa-2,4-dienal can be achieved through several methods. One common approach involves the aldol condensation of 4-methylpent-2-enal with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. These methods often employ continuous flow reactors to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methylhexa-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)

Major Products Formed

    Oxidation: 4-Methylhexa-2,4-dienoic acid

    Reduction: 4-Methylhexa-2,4-dienol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

4-Methylhexa-2,4-dienal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methylhexa-2,4-dienal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. Additionally, the conjugated diene system can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexadienal: Another conjugated diene aldehyde with similar chemical properties.

    4-Methylhexa-3,5-dienal: A structural isomer with different double bond positions.

    4-Methylcyclohex-3-en-1-one: A related compound with a cyclohexene ring structure.

Uniqueness

4-Methylhexa-2,4-dienal is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fourth position. This structural feature imparts distinct reactivity and chemical behavior, making it valuable in various synthetic and research applications.

Properties

CAS No.

76251-91-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

4-methylhexa-2,4-dienal

InChI

InChI=1S/C7H10O/c1-3-7(2)5-4-6-8/h3-6H,1-2H3

InChI Key

QVYTWTDUAISYFX-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C=CC=O

Origin of Product

United States

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